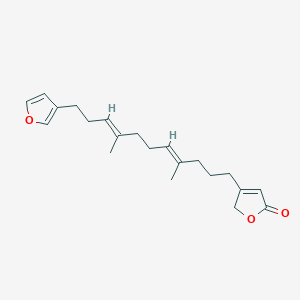

Furospongolide

Description

Properties

Molecular Formula |

C21H28O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

3-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienyl]-2H-furan-5-one |

InChI |

InChI=1S/C21H28O3/c1-17(8-4-10-19-12-13-23-15-19)6-3-7-18(2)9-5-11-20-14-21(22)24-16-20/h7-8,12-15H,3-6,9-11,16H2,1-2H3/b17-8+,18-7+ |

InChI Key |

WCHKEOQZUQGPSS-ZTRBTYSCSA-N |

Isomeric SMILES |

C/C(=C\CC/C(=C/CCC1=COC=C1)/C)/CCCC2=CC(=O)OC2 |

Canonical SMILES |

CC(=CCCC(=CCCC1=COC=C1)C)CCCC2=CC(=O)OC2 |

Synonyms |

furospongolide |

Origin of Product |

United States |

Preparation Methods

Solvent Extraction and Fractionation

Fresh or freeze-dried sponge material undergoes maceration in a dichloromethane-methanol (1:1 v/v) solvent system to dissolve nonpolar lipid components. The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning using hexane and ethyl acetate. Bioactivity-guided fractionation via silica gel column chromatography (gradient elution with hexane/ethyl acetate) isolates terpene-rich fractions. Final purification employs reversed-phase HPLC with a C18 column and acetonitrile-water mobile phase, yielding this compound with >95% purity.

Challenges in Natural Extraction

-

Low Natural Abundance : this compound constitutes <0.02% of the sponge dry weight, necessitating processing of multi-kilogram biomass for milligram-scale yields.

-

Structural Instability : The α,β-unsaturated lactone moiety is prone to hydrolysis under acidic or basic conditions, requiring neutral pH maintenance during purification.

Total Synthesis of this compound

The first total synthesis of this compound was achieved in 2013 through a five-step linear sequence from (E,E)-farnesyl acetate, featuring a 34% overall yield. This route addresses stereochemical challenges in constructing the C4-C8 diene system and the γ-methyl-α,β-unsaturated lactone.

Retrosynthetic Analysis

The strategy disconnects this compound into three key fragments:

-

C1-C13 Farnesyl-derived chain

-

C14-C18 Furyl-bearing segment

-

C19-C23 Butenolide ring

Key bond formations include a Schlosser cross-coupling (C13-C14) and Wittig olefination (C18-C19).

Step 1: Oxidation of (E,E)-Farnesyl Acetate

(E,E)-Farnesyl acetate undergoes ozonolysis in dichloromethane at -78°C, followed by reductive workup with dimethyl sulfide to yield a tetraenal intermediate. Selective oxidation of the primary alcohol with pyridinium chlorochromate (PCC) affords the C1-C13 aldehyde (78% yield).

Step 2: Schlosser sp³-sp³ Cross-Coupling

The aldehyde is converted to a lithium acetylide via treatment with LDA and trimethylsilylacetylene. Reaction with 3-furylmagnesium bromide under Schlosser conditions ([CuI], THF, -20°C) installs the furan moiety, achieving 85% yield with complete retention of E-geometry.

Step 3: Wittig Olefination

The C14 aldehyde undergoes Wittig reaction with a stabilized ylide (Ph₃P=CHCO₂Et) to form the α,β-unsaturated ester. Microwave irradiation at 80°C for 15 minutes enhances reaction efficiency (92% yield).

Step 4: One-Pot Reduction-Lactonization-Isomerization

The ester is reduced with DIBAL-H at -40°C, followed by acid-catalyzed lactonization (p-TsOH, toluene) and thermal isomerization (80°C) to establish the trans-configured butenolide. This sequential process achieves 89% yield with >20:1 diastereomeric ratio.

Step 5: Global Deprotection

Final TBAF-mediated cleavage of silyl protecting groups completes the synthesis, providing this compound identical to natural samples by ¹H/¹³C NMR and HRMS.

Synthetic Analogues and Structure-Activity Relationship Studies

Harrold's methodology enabled preparation of 28 structural analogues to investigate pharmacophore requirements. Key modifications include:

Side Chain Modifications

Shortening the C8-C13 alkyl chain by two carbons (3c ) reduced activity (IC₅₀ 8.7 μM), while branching at C10 (3d ) maintained potency (IC₅₀ 3.2 μM).

Critical Analysis of Synthetic Routes

Advantages of the Harrold Synthesis

Limitations and Alternatives

-

Farnesyl Acetate Dependency : Initial ozonolysis requires expensive starting material. A 2015 alternative uses geraniol as a cheaper precursor but suffers from lower diastereoselectivity.

-

Lactonization Conditions : The one-pot procedure requires strict temperature control. Flow chemistry approaches have reduced reaction times from 12 hours to 30 minutes.

Industrial-Scale Production Considerations

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.